BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: DM-Nitrophen
Tetrasodium Salt for Controlled Calcium
Uncaging

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: DM-Nitrophen tertasodium

Cat. No.: B13915061

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DM-Nitrophen tetrasodium
salt, a photolabile calcium chelator, for precise spatial and temporal control of intracellular
calcium concentrations. This document details the underlying principles, quantitative data, and
step-by-step experimental protocols for its application in cellular signaling research.

Introduction to DM-Nitrophen Tetrasodium Salt

DM-Nitrophen is a "caged" calcium (Ca?*) compound, a light-sensitive chelator that exhibits a
high affinity for Ca2* in its native state.[1] Upon photolysis with near-ultraviolet (UV) light, it
undergoes rapid cleavage, leading to a significant and swift decrease in its Ca2*-binding
affinity.[1][2] This property allows for the photorelease of Ca?*, artificially inducing transient
increases in intracellular Ca2* concentration at precise times and locations within a cell. This
technique is invaluable for studying a wide array of Ca2*-dependent physiological processes,
including neurotransmitter release, muscle contraction, and gene expression.[3][4][5]

Principle of Calcium Uncaging
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The fundamental principle of using DM-Nitrophen lies in its photochemical properties. The
molecule contains a nitrobenzyl group that, upon absorbing a photon of UV light, undergoes an
intramolecular rearrangement and subsequent cleavage. This structural change dramatically
reduces the affinity of the chelating part of the molecule for Ca2*, causing the release of the
bound ion. The process is rapid, occurring on a microsecond to millisecond timescale, enabling
the study of fast cellular events.[4][6]

Quantitative Data

The following tables summarize the key quantitative parameters of DM-Nitrophen tetrasodium
salt, compiled from various studies.

Table 1: Physicochemical and Binding Properties of DM-Nitrophen

Property Value Reference
Kd (Caz*) before photolysis 5nM [11[7]

Kd (Caz*) after photolysis 3mM [7]

Kd (Mg?*) before photolysis 25uM -5 uM [1][4]
Extinction Coefficient 4.33 x 108 M~icm~t at 350 nm [8]
Solubility (in water) 100 mg/mL [2]

Storage -20°C, protected from light [2]

Table 2: Kinetics of Calcium Release from DM-Nitrophen
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Parameter Value Conditions Reference
Rate of Ca2*-indicator
_ 38,000 s~1 pH 7.2, 25°C [9]
fluorescence increase
] pH 6.9, using a
Half-time of Ca2+
<180 us frequency-doubled [41[6]

release

ruby laser (347 nm)

Decay of
photochromic
intermediate (with
Caz*)

T1/2 = 32 us and 220
Us

pH 6.9

[4][6]

Stabilization of

photoreleased Ca2+

Within 1-2 ms

When chelator
concentration > total

Caz*

[9]

Experimental Protocols

This section provides detailed methodologies for the preparation and use of DM-Nitrophen

tetrasodium salt in cell-based experiments.

Preparation of DM-Nitrophen Stock Solution

Materials:

Vortex mixer

Microcentrifuge

Protocol:

DM-Nitrophen tetrasodium salt (solid)[2]

High-purity water or appropriate buffer (e.g., K-Hepes)[6]

e Bring the vial of DM-Nitrophen tetrasodium salt to room temperature before opening to

prevent condensation.
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» Reconstitute the solid DM-Nitrophen in high-purity water or the desired experimental buffer to
a stock concentration of 1-10 mM. For example, a 60 mM stock can be prepared in 0.5 M K-
Hepes buffer at pH 7.3.[6]

» Vortex thoroughly to ensure complete dissolution.
 Briefly centrifuge the tube to collect the solution at the bottom.
« Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

o Store the aliquots at -20°C, protected from light. Stock solutions are stable for up to 3
months.[2][10]

Loading Cells with DM-Nitrophen

There are two primary methods for introducing DM-Nitrophen into cells: microinjection of the
salt form or incubation with the cell-permeant acetoxymethyl (AM) ester form.

This method is suitable for larger cells and allows for precise control over the intracellular
concentration.

Materials:

DM-Nitrophen stock solution (see 4.1)

Intracellular buffer solution

Microinjection setup (micromanipulator, microinjector, glass micropipettes)

Optional: A fluorescent dye (e.g., sulphorhodamine B) to visualize the injection[6]
Protocol:

o Prepare the injection solution by diluting the DM-Nitrophen stock solution in the desired
intracellular buffer. The final concentration in the pipette can range from 1 to 60 mM.[6]

» To control the amount of "caged" calcium, a specific amount of CaClz can be added to the
injection solution. For example, a solution containing 60 mM DM-Nitrophen can be loaded
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with 18 mM CaCl:z (30% loaded).[6]

o Optionally, include a fluorescent dye like 10 mM sulphorhodamine B in the injection solution
to monitor the filling of the cell.[6]

o Back-fill a glass micropipette with the injection solution.
» Using a micromanipulator, carefully insert the micropipette into the target cell.

 Inject the solution using pressure pulses or iontophoresis.[6] Monitor the injection process if
a fluorescent marker is used.

The AM ester form is membrane-permeable and is cleaved by intracellular esterases to trap the
active DM-Nitrophen inside the cell. This method is suitable for cell populations.

Materials:

DM-Nitrophen AM ester

Anhydrous dimethyl sulfoxide (DMSO)[11]

Pluronic® F-127 (20% solution in DMSO)[11]

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Cell culture medium

Protocol:

Prepare a 1-5 mM stock solution of DM-Nitrophen AM ester in anhydrous DMSO.[11]

e For a working loading solution, first mix 1 yL of the DM-Nitrophen AM stock with 1 pL of 20%
Pluronic® F-127 in DMSO.[11]

e Dilute this mixture into serum-free cell culture medium or HBSS to a final DM-Nitrophen AM
concentration of 1-5 pM.[11]

+ Remove the culture medium from the cells and replace it with the loading solution.
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 Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
Incubation conditions should be optimized for the specific cell type.[11]

o After incubation, wash the cells twice with fresh, warm medium or buffer to remove
extracellular DM-Nitrophen AM.

o Allow the cells to de-esterify the AM groups for at least 30 minutes at room temperature
before initiating the experiment.[5]

Photolysis of DM-Nitrophen (Calcium Uncaging)

Photolysis requires a high-intensity light source capable of delivering near-UV wavelengths.
Equipment:
e Light Source:

o Xenon Arc Lamp: A 150 W xenon lamp can be used for photolysis. For example, a 2-
second exposure can photolyze approximately 20% of the DM-Nitrophen.[3][6]

o Laser: Frequency-doubled ruby (347 nm) or Nd:YAG (355 nm) lasers provide high-energy,
short-duration pulses.[6][12] For two-photon excitation, a Ti:sapphire laser tuned to ~720
nm can be used.[13]

e Microscope: An inverted microscope equipped for epifluorescence is typically used.
o Shutter System: A fast shutter is necessary to control the duration of light exposure.
Protocol:

» Position the cells loaded with DM-Nitrophen on the microscope stage.

« I|dentify the target cell or region of interest.

» Deliver a brief pulse of UV light using the chosen light source. The duration and intensity of
the light pulse will determine the amount of Ca?* released and should be calibrated for the
specific experimental needs.[6]
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e Monitor the cellular response, for example, by electrophysiological recording or fluorescence
imaging.

Simultaneous Calcium Imaging

To visualize the change in intracellular Ca2* concentration resulting from uncaging, a
fluorescent Ca2* indicator is co-loaded into the cell.

Materials:

e Fluorescent Ca?* indicator (e.g., Fura-2 AM, Fluo-3 AM)

e Imaging setup with appropriate filters and a sensitive camera
Protocol:

e Co-loading:

o For microinjection, the Ca2* indicator can be included in the injection pipette along with
DM-Nitrophen.

o For AM ester loading, cells can be co-incubated with the AM esters of both DM-Nitrophen
and the Ca?* indicator.

e Imaging:

o A common indicator is Fura-2, which is a ratiometric dye. Excite the sample alternately at
340 nm and 380 nm and collect the emission at ~510 nm. The ratio of the fluorescence
intensities at the two excitation wavelengths is proportional to the intracellular Caz+
concentration.[5][9][14]

o Acquire a baseline fluorescence measurement before photolysis.
o Initiate photolysis of DM-Nitrophen.

o Continue to acquire images to monitor the spatio-temporal dynamics of the Ca?* signal.

Mandatory Visualizations
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Initiation

UV Light (e.g., 350 nm)
Calcium Uncagil;’g Cellular Response
DM-Nitrophen-Ca2* Complex is cleaved by Cleaved DM-Nitrophen q
(High Affinity) DAL (+L ;J«e:«?na\f;) 9999999 T [cazt]

Click to download full resolution via product page

Caption: Signaling pathway of light-induced calcium release from DM-Nitrophen.

Experimental Workflow for Calcium Uncaging

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b13915061/docs?utm_src=pdf-body-img#application-notes-and-protocols-dm-nitrophen-tetrasodium-salt-for-controlled-calcium-uncaging
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13915061?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Preparation

1. Prepare DM-Nitrophen
& Ca?* Indicator Solutions

2. Load Cells
(Microinjection or AM Ester)

3. Incubate & De-esterify

Experniment

4. Mount Sample on Microscope

5. Acquire Baseline
Fluorescence

6. UV Photolysis Pulse

7. Record Post-Photolysis
Fluorescence / Electrophysiology

Data Analysis
y

8. Analyze Image Series
(e.g., Ratiometric Analysis)

l

9. Quantify Ca?* Transients
& Cellular Response

l

10. Interpret Results

Click to download full resolution via product page

Caption: General experimental workflow for calcium uncaging with DM-Nitrophen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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